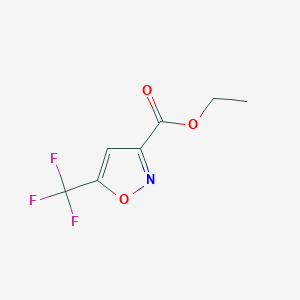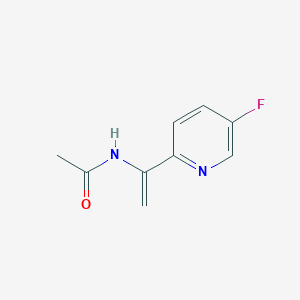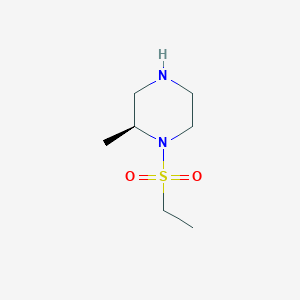
Tert-butyl 1,2,5-oxadiazepane-2-carboxylate
Vue d'ensemble
Description
Tert-butyl 1,2,5-oxadiazepane-2-carboxylate: is a heterocyclic organic compound with the molecular formula C₉H₁₈N₂O₃ It is part of the oxadiazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
General Procedure: One common method for synthesizing tert-butyl 1,2,5-oxadiazepane-2-carboxylate involves the reaction of [1,2,5]triazepane-1-carboxylic acid tert-butyl ester with 3,4-difluoronitrobenzene in the presence of N-ethyl-N,N-diisopropylamine in acetonitrile.
Alternative Method: Another method involves the reaction of an amine compound with 3,4,5-trifluoronitrobenzene in acetonitrile, using potassium carbonate as a base.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazepane derivatives, while oxidation and reduction can lead to changes in the ring structure and functional groups.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which tert-butyl 1,2,5-oxadiazepane-2-carboxylate exerts its effects is not fully understood. its structure suggests potential interactions with biological molecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can influence various molecular targets and pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- Tert-butyl 1,2,4-oxadiazepane-2-carboxylate
- Tert-butyl 1,2,3-oxadiazepane-2-carboxylate
Comparison:
- Structural Differences: While all these compounds share a similar core structure, the position of the nitrogen and oxygen atoms within the ring differs, leading to variations in their chemical properties and reactivity.
- Unique Properties: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate is unique due to its specific ring structure, which can influence its stability and reactivity compared to other oxadiazepane derivatives.
Propriétés
IUPAC Name |
tert-butyl 1,2,5-oxadiazepane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKGAOLAOHJPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167600 | |
| Record name | 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952151-39-2 | |
| Record name | 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952151-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine](/img/structure/B1400433.png)

![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/structure/B1400436.png)
